![molecular formula C13H9BrF2S B7941268 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941268.png)
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Cross-Coupling Reactions: This compound is a standard substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: For reduction reactions, common agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substituted Benzene Derivatives: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
New Aromatic Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemical Research: Used in the development of new agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfanylmethyl group can be oxidized or reduced. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group.
1-Bromo-3-fluorobenzene: Similar but lacks the additional fluorophenyl group.
4-Bromo-1-fluorobenzene: Another similar compound with different substitution patterns.
Uniqueness: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms, as well as the sulfanylmethyl group
Properties
IUPAC Name |
4-bromo-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFJASORIWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)
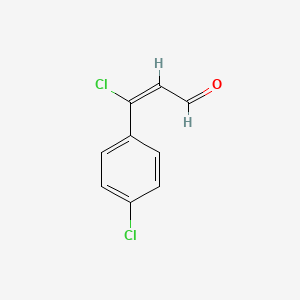


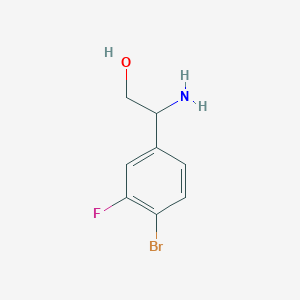
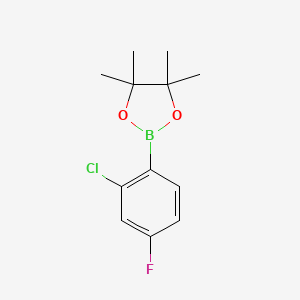
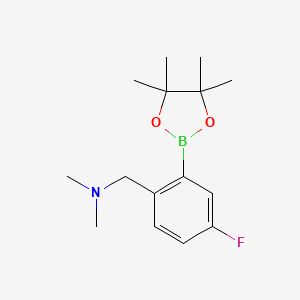

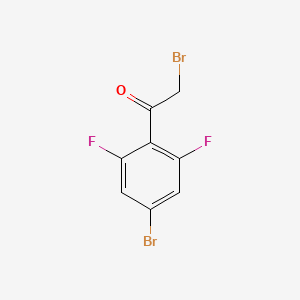
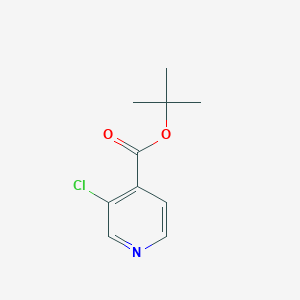
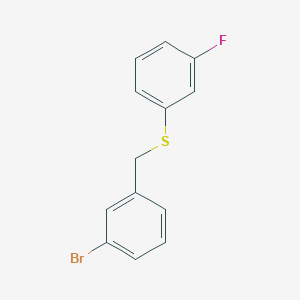
![2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941275.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941276.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile](/img/structure/B7941282.png)
